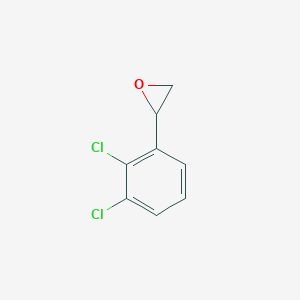

2-(2,3-dichlorophenyl)oxirane

Description

Structural Significance of the Oxirane Moiety in Organic Chemistry

The oxirane ring, also known as an epoxy or epoxide group, is a fundamentally important functional group in organic chemistry. nih.gov It is a three-membered cyclic ether, and its significance stems directly from the considerable angle strain inherent in this small ring structure. fiveable.menih.gov This strain creates a high degree of potential energy, rendering oxiranes significantly more reactive than their acyclic ether counterparts. fiveable.me

The principal reactivity pathway for oxiranes is through nucleophilic ring-opening reactions. nih.gov The strained C-O bonds are susceptible to attack by a wide variety of nucleophiles, including amines, alcohols, and thiols. fiveable.menih.gov This reaction results in the opening of the three-membered ring to form new carbon-heteroatom bonds, effectively introducing new functional groups into the molecule. nih.gov This versatile reactivity makes oxiranes highly valuable as synthetic intermediates. fiveable.me They serve as key building blocks in the synthesis of diverse and complex molecules, finding widespread application in the production of pharmaceuticals, polymers, and coatings. nih.gov The ability to introduce an oxirane ring into a molecule, often through the epoxidation of an alkene, and subsequently transform it through ring-opening reactions is a powerful strategy in modern organic synthesis. nih.gov

Research Context and Importance of 2-(2,3-dichlorophenyl)oxirane (B6148312) in Advanced Synthetic Transformations

Within the broader context of epoxide chemistry, this compound emerges as a specific and useful building block for advanced synthetic transformations. Its importance lies in its dual functionality: the highly reactive oxirane ring and the electronically modified dichlorophenyl group. evitachem.comuni.lu The presence of two chlorine atoms on the phenyl ring can influence the compound's reactivity and solubility. evitachem.com

The primary role of this compound in synthesis is to serve as an electrophilic substrate in ring-opening reactions. evitachem.com Due to the inherent strain of the epoxide ring, it readily reacts with nucleophiles. These transformations allow for the introduction of the 2,3-dichlorophenyl-substituted backbone into a larger molecular framework, leading to the formation of substituted alcohols or diols. evitachem.com For example, the oxirane ring can be opened by nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, a critical step in building molecular complexity. nih.gov

While specific synthetic routes for this compound are detailed in specialized literature, the synthesis of analogous compounds often involves methods such as the epoxidation of a corresponding styrene (B11656) derivative or the reaction of a dichlorobenzyl alcohol with epichlorohydrin (B41342) in the presence of a base. evitachem.comontosight.ai As a synthetic intermediate, this compound is valued for its ability to participate in these predictable, high-yield transformations, making it a reliable component in multi-step synthetic sequences. evitachem.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 158397-38-7 chemscene.combldpharm.com |

| Molecular Formula | C₈H₆Cl₂O uni.luchemscene.com |

Table 2: Predicted Physicochemical Data for this compound

| Descriptor | Predicted Value |

|---|---|

| XlogP | 2.6 uni.lu |

| Predicted Collision Cross Section (CCS) Ų | |

| [M+H]⁺ | 129.2 uni.lu |

| [M+Na]⁺ | 141.1 uni.lu |

| [M-H]⁻ | 136.8 uni.lu |

Data obtained from computational predictions. uni.lu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-[(2,3-Dichlorophenyl)methyl]oxirane |

| 2,3-dichlorobenzyl alcohol |

| Epichlorohydrin |

| 2-(2,4-dichlorophenyl)oxirane |

| 2-butyl-2-(2,4-dichlorophenyl)oxirane |

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2O |

|---|---|

Molecular Weight |

189.04 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)oxirane |

InChI |

InChI=1S/C8H6Cl2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2 |

InChI Key |

JSSIVJGRLZMOJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,3 Dichlorophenyl Oxirane

Epoxidation Reactions of Styrene (B11656) Derivatives

The direct epoxidation of 2,3-dichlorostyrene (B15494316) offers a straightforward route to 2-(2,3-dichlorophenyl)oxirane (B6148312). This transformation involves the addition of a single oxygen atom across the double bond of the styrene derivative. Various methods, including the use of peroxyacids, metal catalysts, and organocatalysts, have been developed to achieve this conversion efficiently.

The reaction of alkenes with peroxyacids is a classic and reliable method for the synthesis of epoxides. masterorganicchemistry.comquimicaorganica.org Among the various peroxyacids, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent due to its commercial availability and ease of handling. organic-chemistry.org The epoxidation mechanism is a concerted process where the peroxyacid transfers an oxygen atom to the alkene, resulting in the formation of the oxirane ring and the corresponding carboxylic acid as a byproduct. leah4sci.comyoutube.com

The reaction is stereospecific, proceeding via a syn-addition, where both new carbon-oxygen bonds are formed on the same face of the original double bond. masterorganicchemistry.com When 2,3-dichlorostyrene is treated with m-CPBA, it is converted directly to this compound. leah4sci.commasterorganicchemistry.com

Table 1: Peroxyacid-Mediated Epoxidation of 2,3-Dichlorostyrene

| Parameter | Description |

|---|---|

| Substrate | 2,3-Dichlorostyrene |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Product | This compound |

| Byproduct | meta-Chlorobenzoic acid |

| Mechanism | Concerted, stereospecific syn-addition ("Butterfly" transition state) |

| Typical Solvents | Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or benzene (B151609) |

Metal-catalyzed epoxidation systems provide an alternative to peroxyacid methods and are a significant area of modern chemical research. epa.gov These systems often utilize more environmentally benign oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or even molecular oxygen (air). epa.govrsc.org A variety of transition metal complexes serve as catalysts, influencing the reaction's efficiency and selectivity. epa.gov

For the epoxidation of styrene and its derivatives, several catalytic systems have been investigated:

Iron (Fe) and Chromium (Cr) Catalysts: Metal-organic frameworks such as Fe-MIL-101 and Cr-MIL-101 have demonstrated good conversion rates and selectivity in the epoxidation of styrene using air as the oxidant. rsc.org

Manganese (Mn) Catalysts: Chiral Manganese(III)-salen complexes are well-known for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins, offering a pathway to enantiomerically enriched epoxides. liv.ac.ukmdpi.com

Ruthenium (Ru) and Copper (Cu) Catalysts: Ruthenium and copper-based catalysts, including copper porphyrins, have also been successfully employed in the epoxidation of styrene derivatives. uni-regensburg.deresearchgate.net

These catalytic reactions typically proceed through the formation of a reactive metal-oxo or metal-peroxo intermediate, which then transfers an oxygen atom to the alkene. epa.gov

Table 2: Examples of Metal-Catalyzed Epoxidation Systems for Styrenes

| Catalyst Type | Common Oxidants | Key Features |

|---|---|---|

| Fe/Cr-based MOFs | Air, H₂O₂, TBHP | High conversion and good selectivity; catalyst can be recycled. rsc.org |

| Mn-salen complexes | H₂O₂, NaOCl | Enables asymmetric epoxidation, leading to chiral products. liv.ac.ukmdpi.com |

| Ru-based complexes | H₂O₂ | Effective for various styrene derivatives. uni-regensburg.de |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, including epoxidation reactions. scispace.com These methods avoid the use of potentially toxic and expensive metals. For epoxidation, organocatalytic systems often involve the activation of an oxidant or the substrate to facilitate the oxygen transfer.

While widely applied to α,β-unsaturated carbonyl compounds, organocatalytic epoxidation can also be applied to other alkenes. scispace.com Proline and its derivatives are common organocatalysts used in the enantioselective synthesis of epoxides, often in combination with an oxidant like hydrogen peroxide. scispace.com The development of organocatalytic systems for the direct epoxidation of simple styrene derivatives is an active area of research. mdpi.com

Synthesis via Carbonyl Compounds and Ylide Reagents

An alternative strategy for constructing the oxirane ring involves forming one carbon-carbon bond and one carbon-oxygen bond in a sequential or concerted manner, starting from an aldehyde or ketone. For this compound, the precursor is 2,3-dichlorobenzaldehyde.

The Johnson-Corey-Chaykovsky reaction is a highly effective method for synthesizing epoxides from carbonyl compounds. wikipedia.orgalfa-chemistry.com The reaction employs a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, which is typically generated in situ by treating a sulfonium (B1226848) salt with a strong base. quimicaorganica.orgadichemistry.com

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 2,3-dichlorobenzaldehyde. nrochemistry.com This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the sulfonium group to form the three-membered epoxide ring. wikipedia.orgadichemistry.com This method is valued for its high yields and functional group tolerance. wikipedia.orgalfa-chemistry.com

Table 3: Corey-Chaykovsky Synthesis of this compound

| Parameter | Description |

|---|---|

| Substrate | 2,3-Dichlorobenzaldehyde |

| Reagent | Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) |

| Ylide Precursor | Trimethylsulfoxonium iodide |

| Base | Sodium hydride (NaH), Potassium tert-butoxide |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) |

| Mechanism | 1. Ylide formation. 2. Nucleophilic addition to carbonyl. 3. Intramolecular ring closure with loss of DMSO or dimethyl sulfide. youtube.com |

The Darzens condensation (or glycidic ester condensation) is a reaction that produces an α,β-epoxy ester from a carbonyl compound and an α-haloester in the presence of a base. wikipedia.orgmychemblog.com This reaction provides a pathway to oxiranes with an ester functionality attached to the ring.

The reaction begins with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,3-dichlorobenzaldehyde. The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. quimicaorganica.orgwikipedia.orgorganic-chemistry.org While this method does not directly yield this compound, it produces a derivative that contains the core oxirane structure, which can be a valuable intermediate for further synthesis.

Table 4: Darzens Condensation Pathway

| Parameter | Description |

|---|---|

| Substrates | 2,3-Dichlorobenzaldehyde and an α-haloester (e.g., ethyl chloroacetate) |

| Base | Strong bases such as sodium ethoxide or potassium tert-butoxide. mychemblog.com |

| Product | Ethyl 3-(2,3-dichlorophenyl)glycidate |

| Mechanism | 1. Deprotonation of α-haloester. 2. Nucleophilic attack on carbonyl. 3. Intramolecular SN2 cyclization. wikipedia.orgmychemblog.com |

Intram

olecular Cyclization Routes to this compound

Intramolecular cyclization represents a key strategy for the formation of the oxirane ring in this compound. This approach typically involves a precursor molecule containing both the dichlorophenyl group and a suitably positioned leaving group, which facilitates the ring-closing reaction. A common method is the Darzens reaction, or glycidic ester condensation, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.

In a hypothetical intramolecular adaptation pertinent to the synthesis of this compound, one could envision a starting material such as a 1-(2,3-dichlorophenyl)-2-haloethanol derivative. Upon treatment with a base, the hydroxyl group is deprotonated, and the resulting alkoxide can undergo an intramolecular nucleophilic substitution to displace the halide, thus forming the epoxide ring. The efficiency of this cyclization is dependent on factors such as the nature of the halogen, the strength of the base, and the reaction conditions.

| Precursor Type | Reaction Conditions | Outcome |

| 1-(2,3-dichlorophenyl)-2-haloethanol | Base (e.g., NaH, KOtBu) in an aprotic solvent | Formation of this compound via intramolecular S_N2 reaction |

This table is illustrative of a general intramolecular cyclization approach and is not based on specific experimental data for this compound due to a lack of available literature.

Enantioselective Synthesis of this compound and Chiral Analogues

The development of enantioselective methods is crucial for accessing optically pure epoxides, which are valuable building blocks in asymmetric synthesis. For this compound, several strategies can be employed to achieve enantiocontrol.

Asymmetric Epoxidation Strategies (e.g., Sharpless Asymmetric Epoxidation)

Asymmetric epoxidation of prochiral alkenes is a powerful tool for the synthesis of chiral epoxides. The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. To apply this methodology for the synthesis of this compound, a suitable allylic alcohol precursor, such as 1-(2,3-dichlorophenyl)prop-2-en-1-ol, would be required. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide. The choice of the (+)- or (-)-DET enantiomer dictates the stereochemical outcome of the epoxidation, leading to the formation of the corresponding chiral epoxy alcohol.

While the Sharpless epoxidation is highly effective for allylic alcohols, the direct asymmetric epoxidation of unfunctionalized styrenes, such as 2,3-dichlorostyrene, requires different catalytic systems. Chiral manganese(III)-salen complexes and certain chiral dioxiranes have been shown to be effective for the asymmetric epoxidation of various styrene derivatives. These catalysts generate a chiral oxidizing species that transfers an oxygen atom to the double bond of the styrene, yielding the corresponding epoxide in an enantiomerically enriched form. The enantiomeric excess (ee) and yield of such reactions are highly dependent on the specific catalyst structure, the oxidant used, and the reaction conditions.

| Alkene Substrate | Catalytic System | Typical Outcome |

| 1-(2,3-dichlorophenyl)prop-2-en-1-ol | Ti(O_i_Pr)₄, (+)- or (-)-DET, t-BuOOH | High enantioselectivity for the corresponding epoxy alcohol |

| 2,3-Dichlorostyrene | Chiral Mn(III)-salen complexes | Moderate to high enantioselectivity for this compound |

Chiral Resolution Techniques (e.g., Asymmetric Hydrolysis)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the context of this compound, this can be achieved through methods like asymmetric hydrolysis. This process involves the use of a chiral catalyst, often an enzyme (lipase, epoxide hydrolase) or a chiral metal complex, to selectively hydrolyze one enantiomer of the racemic epoxide to its corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

The success of this method hinges on the differential rate of reaction of the two enantiomers with the chiral catalyst. A high enantioselectivity (E-value) indicates a large difference in reaction rates and allows for the isolation of the unreacted epoxide with high enantiomeric purity.

| Resolution Method | Catalyst/Reagent | Principle |

| Asymmetric Hydrolysis | Chiral Epoxide Hydrolases (e.g., from Aspergillus niger) | Selective enzymatic hydrolysis of one enantiomer to the corresponding diol |

| Asymmetric Ring Opening | Chiral Salen-Co(III) complexes with nucleophiles | Selective reaction of one enantiomer with a nucleophile, leaving the other unreacted |

This table outlines general chiral resolution techniques applicable to epoxides. Specific protocols and their efficiencies for this compound are not detailed in the available literature.

Stereocontrolled Approaches for Dichlorophenyl-Substituted Epoxides

Stereocontrolled synthesis aims to directly form a specific stereoisomer of a product. For dichlorophenyl-substituted epoxides, this can be achieved through substrate-controlled or reagent-controlled methods. In a substrate-controlled approach, a chiral starting material is used, and the existing stereocenter directs the stereochemical outcome of the epoxidation. For instance, the epoxidation of a chiral, non-racemic homoallylic or allylic alcohol containing the 2,3-dichlorophenyl group would likely proceed with a certain degree of diastereoselectivity, influenced by the directing effect of the hydroxyl group.

Reagent-controlled methods, as discussed in the asymmetric epoxidation section, rely on a chiral reagent or catalyst to induce stereoselectivity. The development of new chiral catalysts and methodologies for the epoxidation of electron-deficient or sterically hindered alkenes, such as those bearing a dichlorophenyl substituent, is an ongoing area of research. The electronic properties of the dichlorophenyl group can influence the reactivity of the alkene and the effectiveness of the chiral catalyst, necessitating careful optimization of the reaction conditions to achieve high stereocontrol.

| Approach | Methodology | Key Factor for Stereocontrol |

| Substrate-Controlled | Epoxidation of a chiral precursor containing the 2,3-dichlorophenyl moiety | The existing stereocenter in the substrate directs the approach of the oxidizing agent. |

| Reagent-Controlled | Use of a chiral epoxidizing agent or catalyst on a prochiral dichlorophenyl-substituted alkene | The chirality of the reagent or catalyst dictates the facial selectivity of the oxygen transfer. |

This table provides a conceptual framework for stereocontrolled synthesis. Specific examples and detailed research findings for this compound are not available in the searched literature.

Reactivity and Mechanistic Investigations of 2 2,3 Dichlorophenyl Oxirane

Epoxide Ring-Opening Reactions

Nucleophilic Ring-Opening Under Basic Conditions

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comuni.lu This reaction is driven by the attack of a potent nucleophile on one of the electrophilic carbon atoms of the oxirane ring. The choice of nucleophile can be diverse, leading to a variety of functionalized products.

The SN2 attack on an unsymmetrical epoxide, such as 2-(2,3-dichlorophenyl)oxirane (B6148312), is highly regioselective. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the benzylic carbon (the carbon attached to the dichlorophenyl group) is more sterically encumbered than the terminal carbon. Therefore, nucleophilic attack is expected to occur predominantly at the terminal carbon.

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the center of attack. adichemistry.com If the terminal carbon of the oxirane ring were a stereocenter, the reaction would proceed with a predictable inversion of its configuration. This backside attack by the nucleophile leads to the formation of a product with a specific and predictable stereochemistry.

A wide array of nucleophiles can be employed to open the epoxide ring of this compound under basic conditions. The general principle of SN2 attack at the less hindered carbon applies to these nucleophiles.

Hydroxides and Alkoxides: Reagents such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃) in a protic solvent like water or methanol, respectively, will attack the terminal carbon to yield the corresponding diol or methoxy (B1213986) alcohol.

Organometallics: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org For this compound, these reagents would add to the terminal carbon, yielding a secondary alcohol after an aqueous workup. Lithium aluminum hydride (LiAlH₄) acts as a source of hydride (H⁻), a strong nucleophile, which will also attack the less substituted carbon to produce a secondary alcohol. transformationtutoring.comdavuniversity.org

Amines: Primary and secondary amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols. The reaction is generally regioselective, with the amine attacking the terminal carbon.

Thiols: Thiolate anions (RS⁻), generated by treating a thiol with a base, are excellent nucleophiles and will readily open the epoxide ring at the less hindered position to afford β-hydroxy sulfides.

Metal Halides: Metal halides, such as lithium bromide (LiBr), can provide a source of halide nucleophiles (Br⁻) that will attack the terminal carbon of the epoxide.

The table below summarizes the expected major products from the reaction of this compound with various nucleophiles under basic conditions, highlighting the regioselectivity of the SN2 attack.

| Nucleophile | Reagent Example | Predicted Major Product | Site of Nucleophilic Attack |

|---|---|---|---|

| Hydroxide | NaOH, H₂O | 1-(2,3-dichlorophenyl)ethane-1,2-diol | Terminal Carbon |

| Alkoxide | NaOCH₃, CH₃OH | 1-(2,3-dichlorophenyl)-2-methoxyethanol | Terminal Carbon |

| Grignard Reagent | CH₃MgBr, then H₃O⁺ | 1-(2,3-dichlorophenyl)propan-2-ol | Terminal Carbon |

| Hydride | LiAlH₄, then H₃O⁺ | 1-(2,3-dichlorophenyl)ethanol (B1633831) | Terminal Carbon |

| Amine | CH₃NH₂ | 1-(2,3-dichlorophenyl)-2-(methylamino)ethanol | Terminal Carbon |

| Thiolate | NaSCH₃ | 1-(2,3-dichlorophenyl)-2-(methylthio)ethanol | Terminal Carbon |

| Halide | LiBr | 2-bromo-1-(2,3-dichlorophenyl)ethanol | Terminal Carbon |

Ring-Opening Under Acidic Conditions

The mechanism of epoxide ring-opening under acidic conditions is more complex than under basic conditions and exhibits characteristics of both SN1 and SN2 pathways. researchgate.net The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which makes the hydroxyl group a much better leaving group.

Following protonation, the C-O bonds of the oxirane ring are weakened. The subsequent nucleophilic attack can occur via a continuum of mechanisms depending on the substitution pattern of the epoxide. For a primary/secondary substituted epoxide like this compound, the transition state has significant SN2 character. However, the positive charge on the protonated epoxide is not equally distributed between the two carbon atoms. The benzylic carbon, being secondary and adjacent to an electron-withdrawing phenyl group, can better stabilize a partial positive charge compared to the primary terminal carbon. This imparts some SN1 character to the transition state.

The regioselectivity of the acid-catalyzed ring-opening of this compound is governed by a balance of steric and electronic effects. While the SN2 character favors attack at the less hindered terminal carbon, the developing positive charge at the more substituted benzylic carbon (SN1-like character) can direct the nucleophile to that position. For phenyl-substituted epoxides, the attack at the benzylic position is often favored due to the stabilization of the partial positive charge by the aromatic ring.

The stereochemical outcome of the acid-catalyzed ring-opening is typically anti-addition, resulting from a backside attack of the nucleophile on the protonated epoxide, similar to an SN2 reaction. This leads to the formation of trans products.

The table below outlines the expected major products from the acid-catalyzed ring-opening of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Predicted Major Product | Site of Nucleophilic Attack |

|---|---|---|---|

| Water | H₂SO₄ (cat.), H₂O | 1-(2,3-dichlorophenyl)ethane-1,2-diol | Benzylic Carbon |

| Alcohol | H₂SO₄ (cat.), CH₃OH | 1-(2,3-dichlorophenyl)-1-methoxyethanol | Benzylic Carbon |

| Hydrogen Halide | HBr (anhydrous) | 1-bromo-1-(2,3-dichlorophenyl)ethanol | Benzylic Carbon |

Reductive Ring-Opening Pathways

The reductive ring-opening of epoxides is a fundamental transformation that yields alcohols. For aryl epoxides like this compound, this reaction can proceed via several pathways, primarily through the use of hydride-donating reagents or catalytic hydrogenation.

With strong nucleophilic hydrides such as lithium aluminum hydride (LiAlH4), the reaction typically follows an SN2 mechanism. The hydride ion preferentially attacks the less sterically hindered carbon of the epoxide ring. In the case of this compound, this would be the terminal methylene (B1212753) carbon (C-3). This regioselectivity leads to the formation of 1-(2,3-dichlorophenyl)ethanol. The mechanism involves the backside attack of the hydride, leading to an inversion of configuration if the carbon were chiral.

Catalytic hydrogenation offers another route for reductive ring-opening. Using catalysts like palladium on carbon (Pd/C) or rhodium complexes in the presence of a hydrogen source, the reaction can proceed. For styrene (B11656) oxide derivatives, the hydrogenation can lead to a mixture of products depending on the catalyst and reaction conditions. For instance, a rhodium-catalyzed hydrogenation of styrene oxide using an aluminum-water system as a hydrogen source has been shown to produce both 2-phenylethanol (B73330) and 2-cyclohexylethanol, indicating both ring-opening and subsequent aromatic ring reduction are possible. mdpi.com The regioselectivity of the epoxide ring opening during catalytic hydrogenation of aryl epoxides generally favors the formation of the more substituted alcohol, which would be 1-(2,3-dichlorophenyl)ethanol in this case. This is attributed to the stability of the benzylic intermediate formed during the hydrogenolysis of the C-O bond.

Oxidative Ring-Opening and Product Diversification (e.g., with Hydrogen Peroxide)

The oxidative ring-opening of epoxides can lead to a variety of products, including diols and carbonyl compounds. The reaction of epoxides with hydrogen peroxide (H2O2) can be catalyzed by various agents to facilitate ring cleavage. While specific studies on this compound are not prevalent, the reactivity of analogous styrene oxides provides insight into potential reaction pathways.

The oxidation of styrenes with hydrogen peroxide, often in the presence of a metal catalyst, can lead to the formation of phenylacetaldehyde (B1677652) and other oxidation products. qub.ac.uk For an existing epoxide like this compound, reaction with H2O2 could potentially lead to the corresponding diol, 1-(2,3-dichlorophenyl)ethane-1,2-diol, through hydrolysis. More complex oxidative cleavage could also occur, potentially leading to the formation of 2,3-dichlorobenzaldehyde.

In some systems, flavin-dependent enzymes can catalyze both reductive and oxidative ring-opening of epoxides. nih.gov These reactions can proceed through peroxylated intermediates when molecular oxygen is present, leading to a diversification of products including vicinal diols. nih.gov Such enzymatic systems could potentially be applied to this compound to generate a range of oxidized products.

Enzyme-Catalyzed Epoxide Hydrolysis

The enzymatic hydrolysis of epoxides to their corresponding vicinal diols is a key detoxification pathway in biological systems and a valuable tool in synthetic organic chemistry for the production of enantiopure compounds. This transformation is catalyzed by a class of enzymes known as epoxide hydrolases (EHs).

Epoxide hydrolases belong to the α/β-hydrolase fold family and typically operate via a two-step mechanism. nih.govnih.gov The first step involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, leading to the formation of a covalent ester intermediate. nih.govebi.ac.uk This is followed by the hydrolysis of the ester intermediate by a water molecule, which is activated by a charge-relay system involving a histidine and another aspartate residue. nih.govebi.ac.uk The active site also contains tyrosine residues that are thought to stabilize the transition state by forming hydrogen bonds with the epoxide oxygen. nih.govacs.org

The stereochemical outcome of the hydrolysis is highly controlled by the enzyme's chiral active site. For racemic epoxides, this often results in a kinetic resolution, where one enantiomer is preferentially hydrolyzed, leaving the other enantiomer in high enantiomeric excess. nih.gov Alternatively, some epoxide hydrolases can catalyze the enantioconvergent hydrolysis of a racemic epoxide to a single enantiomer of the diol product. researchgate.net This occurs when the enzyme exhibits complementary regioselectivity for each enantiomer of the epoxide.

While specific studies on the enzymatic hydrolysis of this compound are limited, extensive research on the hydrolysis of other chlorosubstituted styrene oxides provides a strong basis for predicting its behavior. Microbial and plant-derived epoxide hydrolases have been shown to be effective catalysts for the kinetic resolution of these compounds.

For example, a newly isolated Sphingopyxis sp. has demonstrated the ability to hydrolyze various chlorostyrene oxides with high enantioselectivity. nih.govelsevierpure.com The table below summarizes the results for the kinetic resolution of 2-chlorostyrene (B146407) oxide (a close analog) and other isomers by this bacterium.

| Substrate | Product | Enantiomeric Excess (ee) | Yield | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| (S)-2-chlorostyrene oxide | (S)-2-chlorostyrene oxide | 99.9% | 39.3% | 42.1 |

| (S)-3-chlorostyrene oxide | (S)-3-chlorostyrene oxide | 99.9% | 28.7% | - |

| (S)-4-chlorostyrene oxide | (S)-4-chlorostyrene oxide | 99.9% | 26.8% | - |

Similarly, epoxide hydrolases from the plant Solanum lycopersicum (tomato), designated SlEH1 and SlEH2, have been shown to effectively resolve para-chlorostyrene oxide. nih.govresearchgate.net SlEH1, for instance, exhibits an extremely high enantiomeric ratio (E > 200) for the hydrolysis of p-chlorostyrene oxide, yielding the unreacted (R)-enantiomer with over 99% enantiomeric excess. nih.gov

| Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| (R)-p-chlorostyrene oxide | 99.1% | 49.2% |

| (R)-p-chlorostyrene glycol | 89.8% | 46.7% |

These studies indicate that epoxide hydrolases are highly sensitive to the position of the chloro substituent on the phenyl ring, which influences both the rate and the enantioselectivity of the hydrolysis. It is highly probable that this compound would also be a substrate for these enzymes, likely undergoing kinetic resolution to produce enantioenriched epoxide and the corresponding diol.

Influence of the Dichlorophenyl Substituent on Oxirane Reactivity

The 2,3-dichlorophenyl substituent exerts a significant influence on the reactivity of the oxirane ring through a combination of electronic and steric effects. The chlorine atoms are electron-withdrawing through induction, which deactivates the aromatic ring and influences the electron density of the epoxide.

The electron-withdrawing nature of the dichlorophenyl group is expected to make the epoxide ring more susceptible to nucleophilic attack by stabilizing the partial positive charges on the epoxide carbons in the transition state. nih.gov This effect can also influence the regioselectivity of ring-opening reactions. In acid-catalyzed ring-opening, the electron-withdrawing substituent would destabilize a benzylic carbocation, potentially favoring attack at the less substituted carbon. Conversely, in base-catalyzed reactions, the inductive effect would enhance the electrophilicity of both epoxide carbons.

Steric effects also play a crucial role. The presence of a chlorine atom at the ortho position (C-2 of the phenyl ring) creates steric hindrance around the adjacent benzylic carbon of the oxirane ring. This steric bulk can direct incoming nucleophiles to attack the less hindered terminal carbon of the epoxide. In reactions where a bulky nucleophile is used, this steric hindrance would be a dominant factor in determining the regioselectivity of the ring-opening. The combination of these electronic and steric effects makes the reactivity of this compound distinct from that of unsubstituted styrene oxide or isomers with different chlorine substitution patterns.

Rearrangement Reactions of this compound Derivatives (e.g., Cationic Rearrangements)

Aryl-substituted epoxides can undergo rearrangement reactions under acidic conditions, particularly in the presence of Lewis acids. These rearrangements often proceed through a carbocationic intermediate or a transition state with significant carbocationic character. The nature of the products formed depends on the stability of the potential carbocationic intermediates and the migratory aptitude of the substituents.

For this compound, treatment with a Lewis acid such as boron trifluoride (BF3) would likely lead to the formation of a complex between the Lewis acid and the epoxide oxygen. core.ac.uk This would be followed by the cleavage of a C-O bond to form a carbocation. The more stable carbocation would be at the benzylic position, although its stability would be somewhat diminished by the electron-withdrawing dichlorophenyl group.

Once the carbocation is formed, a 1,2-hydride shift from the adjacent carbon would lead to the formation of an aldehyde, in this case, 2-(2,3-dichlorophenyl)acetaldehyde. This type of rearrangement, known as the Meinwald rearrangement, is common for aryl epoxides. frontiersin.org The regioselectivity of the initial C-O bond cleavage and the subsequent hydride shift would be influenced by the electronic effects of the dichlorophenyl group. The presence of electron-withdrawing groups on the aryl ring can sometimes lead to more complex rearrangement pathways or favor alternative reactions. For instance, in some cases, rearrangement of aryl epoxides can lead to the formation of ketones.

Cycloaddition Reactions Involving the Oxirane Ring (e.g., CO₂ Fixation)

The cycloaddition of carbon dioxide (CO₂) with epoxides to form five-membered cyclic carbonates is a well-established and atom-economical reaction of significant industrial interest. masterorganicchemistry.comresearchgate.net This process, often referred to as CO₂ fixation, converts CO₂ into valuable chemical products. askfilo.com While specific studies detailing the cycloaddition of CO₂ with this compound are not available in the reviewed literature, the general mechanism for aryl epoxides provides a framework for its expected reactivity.

The reaction is typically catalyzed and proceeds through three main steps researchgate.net:

Epoxide Activation and Ring-Opening : A catalyst, often a combination of a Lewis acid (like a metal complex) and a nucleophile (like a halide ion), facilitates the opening of the strained oxirane ring. nih.gov The Lewis acid coordinates to the epoxide oxygen, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. The nucleophile then attacks one of the carbons, opening the ring to form a halo-alkoxide intermediate.

Carbon Dioxide Insertion : The resulting alkoxide species acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule. This step forms a carbonate intermediate.

Intramolecular Cyclization : The molecule undergoes an intramolecular Sₙ2 reaction, where the oxygen atom displaces the halide, leading to the formation of the five-membered cyclic carbonate ring and regeneration of the nucleophilic catalyst. researchgate.net

For this compound, the presence of the electron-withdrawing dichlorophenyl group is expected to influence the reactivity of the epoxide ring. A variety of catalysts, including organocatalysts and metal complexes, have been shown to be effective for the cycloaddition of CO₂ to different aryl epoxides, often under mild conditions of temperature and pressure. researchgate.netchim.it

Kinetics and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not present in the surveyed scientific literature. Research in this area for analogous substituted phenyloxiranes (styrene oxides) indicates that the electronic properties of the substituents on the aromatic ring significantly influence reaction rates. mdpi.comepa.gov

Quantitative reaction rate determinations, such as the measurement of rate constants (k), for this compound are not documented in the available search results. For related compounds, kinetic studies are often performed using techniques like NMR or gas chromatography to monitor the concentration of reactants and products over time. The rate of reaction for substituted aromatic compounds can often be correlated with Hammett substituent constants, which quantify the electron-donating or electron-withdrawing effect of the substituents. mdpi.com Generally, electron-withdrawing groups can affect the stability of intermediates and transition states in reactions like nucleophilic ring-opening.

No specific activation energy (Ea) calculations for reactions of this compound were found. The activation energy represents the minimum energy required to initiate a chemical reaction. For the ring-opening of epoxides, this value is influenced by factors such as the nature of the nucleophile, the solvent, the catalyst, and the electronic and steric effects of the epoxide's substituents. nsf.gov For example, the activation energy for the methanolysis of epichlorohydrin (B41342) catalyzed by Sn-Beta zeolite was experimentally determined to be 53 ± 7 kJ/mol. nsf.gov Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to calculate activation energies and model transition states for such reactions, but these have not been specifically applied to this compound in the available literature.

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, thereby elucidating the reaction mechanism. ias.ac.inwikipedia.org This involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹⁶O with ¹⁸O) and then determining the position of the isotope in the products. researchgate.netslideshare.net

There are no specific isotopic labeling studies reported for this compound in the reviewed literature. For general epoxide ring-opening reactions, this method is crucial for distinguishing between different mechanistic pathways. For instance, in a nucleophilic attack, labeling the nucleophile or the solvent (e.g., using D₂O) can confirm the origin of atoms in the final product and provide definitive evidence for the site of nucleophilic attack and the stereochemical outcome (inversion or retention of configuration) at the reaction center. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 2,3 Dichlorophenyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemical relationships within the 2-(2,3-dichlorophenyl)oxirane (B6148312) molecule can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and oxirane ring protons. The dichlorophenyl group contains three aromatic protons, which would appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 7.6 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the two chlorine atoms.

The oxirane ring possesses three protons, which form a distinct three-spin system. This system typically gives rise to signals in the 2.5-4.5 ppm range. The proton on the carbon atom bonded to the aromatic ring (the benzylic proton) is expected to be the most downfield of the three, appearing as a doublet of doublets. The two protons on the other oxirane carbon, being diastereotopic, will exhibit separate signals, each likely appearing as a doublet of doublets due to geminal and vicinal coupling.

The ¹³C NMR spectrum is predicted to show eight unique carbon signals, corresponding to each carbon atom in the molecule. The six carbons of the dichlorophenyl ring would resonate in the aromatic region (approximately 125-140 ppm), with the two carbons directly bonded to chlorine atoms showing characteristic shifts. The two carbon atoms of the oxirane ring are expected to appear in the more upfield region, typically between 45 and 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift values (δ) in ppm.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| Aromatic CH | ~ 7.2 - 7.5 | Three distinct signals in the aromatic region, appearing as multiplets. |

| Oxirane CH (Benzylic) | ~ 4.0 - 4.5 | One proton, expected to be a doublet of doublets. |

| Oxirane CH₂ | ~ 2.8 - 3.4 | Two diastereotopic protons, each appearing as a doublet of doublets. |

| Aromatic C-Cl & C-Coxirane | ~ 130 - 140 | Three quaternary carbon signals. |

| Aromatic C-H | ~ 127 - 130 | Three distinct methine carbon signals. |

| Oxirane C-H | ~ 50 - 55 | Methine carbon of the oxirane ring. |

| Oxirane C-H₂ | ~ 45 - 50 | Methylene (B1212753) carbon of the oxirane ring. |

NMR spectroscopy is a powerful method for determining the regioselectivity of chemical reactions and for quantifying the ratio of diastereomers in a product mixture. In the context of this compound, this is particularly relevant if the compound is synthesized via epoxidation of a corresponding styrene (B11656). If the reaction is not perfectly stereospecific, NMR can be used to determine the ratio of enantiomers or diastereomers formed.

Furthermore, in reactions involving the opening of the oxirane ring, NMR can distinguish between the products formed from nucleophilic attack at the two different carbon atoms of the epoxide. For example, the reaction of the epoxide with a nucleophile can result in two different regioisomers. By identifying a set of unique, well-resolved signals in the ¹H NMR spectrum for each isomer, the relative integration of these signals provides a direct and accurate measure of the product ratio. This quantitative analysis is crucial for understanding reaction mechanisms and optimizing synthetic procedures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₈H₆Cl₂O.

The theoretical monoisotopic mass calculated for this formula is 187.97957 Da. uni.lu An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observable, further substantiating the presence of two chlorine atoms in the molecule.

Table 2: Predicted HRMS Data for this compound (C₈H₆Cl₂O) Based on a calculated monoisotopic mass of 187.97957 Da. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.98685 |

| [M+Na]⁺ | 210.96879 |

| [M+K]⁺ | 226.94273 |

| [M+NH₄]⁺ | 206.01339 |

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide data on connectivity and local environment, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

The process of determining a crystal structure begins with the growth of a high-quality single crystal of the compound, often achieved through slow evaporation of a solvent from a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are meticulously recorded. This raw data is then processed, corrected for experimental factors, and used to solve the phase problem, ultimately generating an electron density map of the unit cell. A molecular model is fitted to this map, and the structure is refined using least-squares methods to achieve the best agreement between the observed diffraction pattern and the one calculated from the model.

While the specific crystal structure of this compound is not available in the surveyed literature, the analysis of a related compound containing the 2,3-dichlorophenyl moiety illustrates the type of data obtained. For instance, the crystal structure of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has been determined. mdpi.com

Such an analysis reveals the crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry elements within the crystal, and the precise dimensions of the unit cell (the lengths a, b, c, and the angles α, β, γ). This fundamental crystallographic data defines the packing of the molecules in the solid state.

Table 3: Illustrative Crystallographic Data for a Compound Containing a 2,3-Dichlorophenyl Group Data for 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₄Cl₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8561(4) |

| b (Å) | 9.2701(5) |

| c (Å) | 12.8343(7) |

| α (°) | 90.00 |

| β (°) | 89.852(4) |

| γ (°) | 90.00 |

Analysis of Molecular Geometry and Conformational Features

There is no published experimental crystallographic data for this compound. Consequently, precise, experimentally determined details regarding its molecular geometry, such as specific bond lengths, bond angles, and torsional angles, are not available. A search of crystallographic databases did not yield a structure for this specific compound. Without such data, a detailed analysis of its conformational features in the solid state cannot be accurately performed.

Investigation of Intermolecular Interactions in the Solid State

An analysis of intermolecular interactions in the solid state, such as hydrogen bonds or other non-covalent interactions, is contingent on the availability of crystal structure data. As no such data has been published for this compound, a detailed investigation of its crystal packing and the specific intermolecular forces governing its solid-state architecture cannot be provided. Studies on related compounds, such as bis(2,3-dichlorophenyl) disulfide, show the presence of Cl⋯Cl and π–π stacking interactions, but this cannot be directly extrapolated to the target molecule. nih.gov

Other Spectroscopic Techniques (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)

A search of spectroscopic databases, including the NIST Chemistry WebBook, and the broader scientific literature did not yield any experimental Fourier-Transform Infrared (FT-IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. nist.govscience-softcon.descience-softcon.de Therefore, a detailed analysis of its characteristic absorption bands, vibrational modes, and electronic transitions is not possible based on available experimental data. While general spectral characteristics of related oxiranes and dichlorophenyl compounds are known, specific data for this compound remains unpublished.

Computational Chemistry and Molecular Modeling of 2 2,3 Dichlorophenyl Oxirane

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed investigation of electron density and its implications for chemical reactivity and structure. For a molecule such as 2-(2,3-dichlorophenyl)oxirane (B6148312), DFT is instrumental in understanding how the interplay between the strained oxirane ring and the electron-withdrawing dichlorophenyl substituent dictates its chemical character.

DFT calculations are widely used to determine the electronic structure of molecules and to compute various reactivity descriptors that predict their chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be derived from these frontier orbital energies. These descriptors provide a quantitative measure of a molecule's reactivity. For instance, the electrophilicity index quantifies the ability of a species to accept electrons.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a negative potential around the oxirane oxygen and a more complex potential distribution on the aromatic ring due to the influence of the chlorine atoms.

| Descriptor | Symbol | Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 6.33 | Kinetic stability and reactivity |

| Electronegativity | χ | 3.415 | Ability to attract electrons |

| Chemical Hardness | η | 3.165 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 1.84 | Propensity to accept electrons |

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the calculation of transition state structures and activation energies (Ea). The primary reactions of epoxides are ring-opening reactions, which can be catalyzed by either acids or bases. acs.org The regioselectivity of this opening in unsymmetrical epoxides like this compound is a key question that DFT can address.

Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon of the epoxide ring. acs.org For this compound, this would be the non-benzylic carbon (Cα).

Under acidic conditions, the mechanism is more complex, exhibiting characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted, benzylic carbon (Cβ). Consequently, the nucleophile preferentially attacks this benzylic carbon. cdnsciencepub.com The electron-withdrawing nature of the dichlorophenyl ring would destabilize a full carbocation at the benzylic position, but the transition state still possesses significant carbocationic character, favoring attack at this site. nih.gov

DFT calculations can model these competing pathways, determine the geometries of the transition states, and calculate their relative activation energies to predict the major product. For example, a study on the Zr(IV)-mediated opening of substituted styrene oxides showed that the reaction is significantly less sensitive to substituent electronic effects than a reaction known to proceed through a full benzylic cation, indicating a transition state with partial positive charge. sit.edu.cn

| Reaction Condition | Nucleophile | Site of Attack | Mechanism Type | Calculated Ea (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|---|

| Basic (e.g., OH-) | OH- | Non-benzylic Carbon | SN2 | 22.5 | Regioselective attack at the less hindered carbon |

| Acidic (e.g., H3O+) | H2O | Benzylic Carbon | SN1-like | 18.0 | Regioselective attack at the more substituted carbon |

| Acidic (e.g., H3O+) | H2O | Non-benzylic Carbon | SN2-like | 20.5 | Minor product pathway |

The electronic properties of the epoxide ring are heavily influenced by its substituents. The 2,3-dichlorophenyl group in this compound acts as an electron-withdrawing group due to the inductive effect of the two chlorine atoms. This has a profound impact on the polarization of the three-membered ring.

Computational studies on substituted epoxides have shown that electron-withdrawing groups cause a loss of electron density from the oxirane moiety. nih.gov This withdrawal of electron density enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. Furthermore, this effect can lead to a slight elongation and weakening of the C-C bond within the epoxide ring and polarization of the C-O bonds. The benzylic Cβ-O bond is particularly polarized, which contributes to the preference for nucleophilic attack at the benzylic carbon under acidic conditions, as this position can better accommodate the developing partial positive charge in the transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. perlego.com

For this compound, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the phenyl ring to the oxirane ring. cdnsciencepub.com The oxirane ring itself is conformationally rigid. MD simulations, often in conjunction with quantum mechanics calculations to determine the potential energy surface, can identify the preferred rotational conformers (rotamers) and the energy barriers between them. Studies on analogous 3,5-dichlorophenyl derivatives have shown that the preferred conformation is one where the Cα-H bond of the adjacent ring lies in the plane of the phenyl group. rsc.org This preference arises from minimizing steric hindrance and optimizing electronic interactions.

MD simulations are also crucial for understanding how this compound interacts with other molecules, such as solvents or biological receptors. A study on the docking of styrene oxide and stilbene (B7821643) oxide on a chiral stationary phase used MD simulations to reveal the key intermolecular forces at play. perlego.com These include hydrogen bonding (with the epoxide oxygen acting as an acceptor) and π-π stacking interactions between the aromatic rings. The dichlorophenyl group of the target molecule would be expected to participate in similar π-π and halogen bonding interactions.

Quantum Mechanical Approaches to Stereoelectronic Effects

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of a molecule. These effects can have a dominant influence on conformation, stability, and reactivity. Quantum mechanical methods, particularly analysis techniques like Natural Bond Orbital (NBO) theory, are used to dissect these complex orbital interactions.

In epoxides, significant stereoelectronic effects include hyperconjugation involving the lone pairs of the oxygen atom and the antibonding orbitals (σ) of the adjacent C-C and C-H bonds. researchgate.net For example, the interaction between an oxygen lone pair (nO) and the C-C antibonding orbital (σC-C) of the epoxide ring can influence the ring's stability and bond lengths.

The presence of the dichlorophenyl substituent introduces further complexity. The chlorine atoms possess lone pairs that can interact with the π-system of the benzene (B151609) ring, while their inductive effects withdraw electron density. These perturbations are transmitted to the epoxide ring, modulating its inherent stereoelectronic properties. For instance, the electron-withdrawing nature of the substituent can increase the acceptor ability of the σ* orbitals within the epoxide, potentially strengthening certain hyperconjugative interactions. Accurately modeling these effects requires high-level quantum mechanical calculations, and studies have shown that the choice of DFT functional is critical, with methods like PBE0 sometimes outperforming the more common B3LYP for systems with strong stereoelectronic effects.

Applications of 2 2,3 Dichlorophenyl Oxirane As a Key Synthetic Intermediate

Role in the Asymmetric Synthesis of Chiral Building Blocks

The development of asymmetric synthesis is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can significantly impact its therapeutic efficacy. Chiral epoxides are valuable building blocks in this context, as their ring-opening reactions can lead to the formation of multiple stereocenters with high stereocontrol.

While specific research detailing the use of 2-(2,3-dichlorophenyl)oxirane (B6148312) in asymmetric synthesis is not extensively documented in publicly available literature, its structural features suggest a strong potential for application in this area. The synthesis of chiral drugs often relies on the use of chiral building blocks, which are enantiomerically enriched intermediates. The asymmetric epoxidation of the corresponding alkene or the kinetic resolution of a racemic mixture of this compound could provide access to enantiopure forms of the epoxide. These chiral epoxides can then serve as precursors to a variety of chiral molecules. For instance, the ring-opening of a chiral epoxide with a suitable nucleophile is a common strategy for introducing new functional groups with a defined stereochemistry.

The general approaches to obtaining chiral epoxides that could be applied to this compound are summarized in the table below.

| Method | Description | Potential Chiral Product |

| Asymmetric Epoxidation | The direct conversion of an achiral alkene precursor (e.g., 1-(2,3-dichlorophenyl)ethene) into a chiral epoxide using a chiral catalyst. | (R)- or (S)-2-(2,3-dichlorophenyl)oxirane |

| Kinetic Resolution | The differential reaction of one enantiomer of a racemic mixture of the epoxide with a chiral reagent or catalyst, leaving the other enantiomer unreacted and in high enantiomeric excess. | Enantiomerically enriched (R)- or (S)-2-(2,3-dichlorophenyl)oxirane |

Precursor for the Derivatization of Complex Organic Scaffolds and Polyfunctional Compounds

The reactivity of the epoxide ring in this compound makes it an excellent precursor for the synthesis of more complex molecules. The ring-opening of the epoxide can be achieved with a wide range of nucleophiles, leading to the introduction of various functional groups and the construction of intricate molecular architectures.

The dichlorophenyl group can influence the regioselectivity of the ring-opening reaction, directing the nucleophilic attack to one of the two carbon atoms of the epoxide ring. This controlled reactivity is essential for the synthesis of well-defined structures. For example, reaction with amines, alcohols, thiols, and organometallic reagents can lead to the formation of amino alcohols, ethers, thioethers, and carbon-carbon bonds, respectively. These products can serve as intermediates in the synthesis of a diverse array of compounds with potential applications in materials science and medicinal chemistry.

Intermediate in Agrochemical and Pharmaceutical Synthesis

Dichlorophenyl derivatives are common structural motifs in many agrochemicals and pharmaceuticals due to their ability to enhance biological activity. The use of oxiranes as intermediates in the synthesis of these compounds is also well-established.

In the agrochemical sector, this compound is a potential intermediate in the synthesis of triazole fungicides, such as hexaconazole (B1673136). Although the commercial synthesis of hexaconazole often starts from 2-(2,4-dichlorophenyl) derivatives, the general synthetic route involves the reaction of a dichlorophenyl oxirane with 1,2,4-triazole. A patent for the preparation of chiral hexaconazole describes the use of an "epoxidation intermediate" derived from a dichlorophenyl pentene, highlighting the importance of oxiranes in this process. patsnap.comgoogle.com

In the pharmaceutical field, 2,3-dichlorophenyl moieties are present in drugs like Lamotrigine, an anticonvulsant. ppj.org.lymansapublishers.comcleanchemlab.comgoogle.comresearchgate.net The synthesis of Lamotrigine and its intermediates involves precursors such as 2,3-dichlorobenzoyl cyanide. While the direct use of this compound in the synthesis of Lamotrigine is not explicitly detailed in common synthetic routes, its potential as a starting material for the introduction of the 2,3-dichlorophenyl group in related structures is noteworthy.

The table below summarizes the potential applications of this compound as a synthetic intermediate.

| Field | Target Compound Class | Example |

| Agrochemicals | Triazole Fungicides | Potential intermediate for Hexaconazole analogues |

| Pharmaceuticals | Anticonvulsants | Potential precursor for Lamotrigine analogues |

Functionalization to Vicinal Diols, Halohydrins, and Other Multifunctional Compounds

The epoxide ring of this compound can be readily transformed into other important functional groups, such as vicinal diols and halohydrins. These transformations provide access to a range of polyfunctional compounds that are valuable intermediates in organic synthesis.

Vicinal Diols: The acid-catalyzed hydrolysis of this compound is expected to yield the corresponding vicinal diol, 1-(2,3-dichlorophenyl)ethane-1,2-diol. This reaction proceeds through the protonation of the epoxide oxygen, followed by nucleophilic attack of water. The resulting diol can be a versatile precursor for the synthesis of other molecules. The general mechanism for the acid-catalyzed hydrolysis of epoxides suggests that this reaction would be a straightforward method for the preparation of this diol. unicamp.brwikipedia.org

Halohydrins: Halohydrins can be synthesized from epoxides by reaction with hydrohalic acids (e.g., HCl, HBr). wikipedia.orgbyjus.com This reaction involves the ring-opening of the epoxide with a halide ion as the nucleophile. The reaction of this compound with a hydrohalic acid would result in the formation of a 2-halo-1-(2,3-dichlorophenyl)ethanol. These halohydrins are useful intermediates that can be converted back to epoxides upon treatment with a base or can undergo further nucleophilic substitution reactions. youtube.commasterorganicchemistry.com

The expected products from the functionalization of this compound are shown in the table below.

| Reactant(s) | Product | Functional Group Transformation |

| H₃O⁺ | 1-(2,3-dichlorophenyl)ethane-1,2-diol | Epoxide to Vicinal Diol |

| HX (X = Cl, Br) | 2-Halo-1-(2,3-dichlorophenyl)ethanol | Epoxide to Halohydrin |

Research into Impurity Analysis and Control (e.g., in Hexaconazole Synthesis)

In the manufacturing of agrochemicals and pharmaceuticals, the control of impurities is of paramount importance to ensure the safety and efficacy of the final product. Given that dichlorophenyl oxiranes are intermediates in the synthesis of fungicides like hexaconazole, it is plausible that this compound or its isomers could be present as process-related impurities.

Research in this area focuses on the development of sensitive and specific analytical methods for the detection and quantification of such impurities. Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for impurity profiling. nih.govresearchgate.netgoogle.comsemanticscholar.org The identification and characterization of potential impurities, such as this compound, are crucial for setting appropriate specifications for the final active ingredient and for optimizing the manufacturing process to minimize their formation. For instance, a known impurity in hexaconazole is 2-(2,4-dichlorophenyl)-2-n-butyl oxirane, highlighting the relevance of oxirane impurities in this class of fungicides. chemicalbook.comsmolecule.com

Use as a Chemical Probe in Enzyme Mechanism Studies

Epoxides are known to be substrates for a class of enzymes called epoxide hydrolases (EHs), which play a crucial role in the detoxification of xenobiotics by converting epoxides to their corresponding diols. nih.govmdpi.com The study of these enzymes is important for understanding drug metabolism and toxicity.

A structurally related compound, 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (tridiphane), has been shown to be a substrate and an inhibitor of hepatic epoxide hydrolases. nih.govnih.gov This suggests that this compound could also serve as a valuable tool for studying the mechanism of these enzymes. It could be used as a substrate to measure enzyme activity or as an inhibitor to probe the active site of the enzyme. Furthermore, by incorporating a reporter group, such as a fluorophore, into the structure of this compound, it could be developed into a chemical probe for detecting and imaging epoxide hydrolase activity in biological systems. scispace.com The interaction of such probes with epoxide hydrolases can provide valuable insights into the enzyme's function and its role in various physiological and pathological processes. nih.govscilit.com

Q & A

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation: Use fume hoods for synthesis and purification.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure Control: Monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 1501). Acute toxicity data should be obtained from in vivo studies (e.g., OECD 423 guidelines) .

How can computational chemistry aid in predicting the metabolic pathways of this compound?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes (CYP3A4, CYP2D6) can predict epoxide hydrolysis or oxidative dechlorination. In silico tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, logP). Experimental validation via hepatocyte incubation and LC-HRMS metabolomics is essential .

What are the challenges in crystallizing this compound for structural studies?

Advanced Research Question

The compound’s low melting point and high volatility complicate crystal growth. Techniques include slow evaporation of saturated solutions in hexane/acetone (1:3) at −20°C or using anti-solvent diffusion with tert-butyl methyl ether. SC-XRD data collection at 100 K improves resolution for light-atom structures .

How does the compound’s logP value influence its environmental persistence?

Basic Research Question

A calculated logP of ~3.5 (via ChemDraw) suggests moderate hydrophobicity, leading to soil adsorption and slow aqueous degradation. Hydrolysis half-life can be determined at pH 7.4 (PBS buffer, 25°C) with GC-MS monitoring. Biodegradation assays (OECD 301F) using activated sludge assess microbial breakdown .

What strategies exist for resolving racemic mixtures of this compound?

Advanced Research Question

Kinetic resolution using chiral catalysts (e.g., Jacobsen’s salen-Co complexes) selectively epoxidizes one enantiomer of the precursor alkene. Alternatively, enzymatic resolution with epoxide hydrolases (e.g., from Aspergillus niger) can hydrolyze one enantiomer preferentially. Chiral HPLC (Daicel Chiralcel OD-H column) confirms enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.